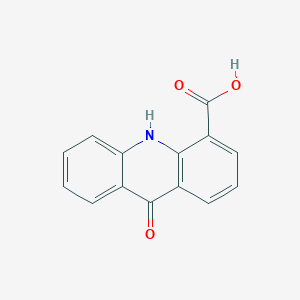

4-Carboxy-9-acridanone

Übersicht

Beschreibung

Acridone-4-carboxylic acid is a derivative of acridone, a compound known for its broad spectrum of biological activities. This compound is characterized by a carboxyl group attached to the fourth position of the acridone ring.

Vorbereitungsmethoden

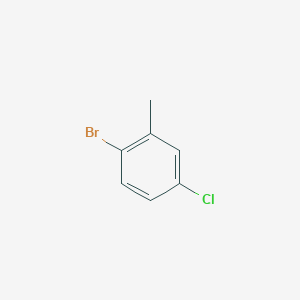

Synthetic Routes and Reaction Conditions: Acridone-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of anthranilic acids, which are prepared from the Ullmann condensation of 2,4-dichlorobenzoic acid with various anthranilic acids . Another method includes the radical reaction of quinones .

Industrial Production Methods: Industrial production of acridone-4-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The Ullmann condensation is particularly favored due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acridon-4-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Acridon-4-carbonsäure in ihre entsprechenden Aminoderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen sind häufig, insbesondere an der Carboxylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Substitution: Nucleophile Substitution beinhaltet häufig Reagenzien wie Thionylchlorid, um Carbonsäuren in Säurechloride umzuwandeln.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Acridon-Derivate, wie z. B. Aminoacridone und substituierte Acridone .

Wissenschaftliche Forschungsanwendungen

Acridon-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird auf ihre Rolle als RNA-Replikationsinhibitor und antivirales Mittel untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von Acridon-4-carbonsäure beinhaltet hauptsächlich die Fähigkeit, in die DNA zu interkalieren. Diese Interkalation stört die DNA-Replikation und -Transkriptionsprozesse, was sie zu einem effektiven RNA-Replikationsinhibitor macht . Die Verbindung hemmt auch Topoisomerase- und Telomerase-Enzyme, die für die DNA-Replikation und Zellteilung entscheidend sind .

Ähnliche Verbindungen:

Acridon-10-yl-essigsäure: Bekannt für ihre antiviralen Eigenschaften.

N-(2-(Dimethylamino)ethyl)acridin-4-carboxamid (DACA): Zeigt Antitumoraktivität.

Triazoloacridon (C-1305): Ein weiteres Derivat mit signifikanten Antitumoreigenschaften.

Einzigartigkeit: Acridon-4-carbonsäure zeichnet sich durch ihre spezifische Fähigkeit aus, die RNA-Replikation zu hemmen, was sie zu einer wertvollen Verbindung in der antiviralen Forschung macht . Ihre einzigartige planare Ringstruktur ermöglicht eine effektive DNA-Interkalation, die ein Schlüsselfaktor in ihrem Wirkmechanismus ist .

Zusammenfassend lässt sich sagen, dass Acridon-4-carbonsäure eine vielseitige Verbindung mit einem bedeutenden Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Ihre einzigartigen chemischen Eigenschaften und biologischen Aktivitäten machen sie zu einem wertvollen Untersuchungsobjekt in der medizinischen Chemie und darüber hinaus.

Wirkmechanismus

The mechanism of action of acridone-4-carboxylic acid primarily involves its ability to intercalate into DNA. This intercalation disrupts DNA replication and transcription processes, making it an effective RNA replication inhibitor . The compound also inhibits topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division .

Vergleich Mit ähnlichen Verbindungen

Acridone-10-yl acetic acid: Known for its antiviral properties.

N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits antitumor activity.

Triazoloacridone (C-1305): Another derivative with significant anticancer properties.

Uniqueness: Acridone-4-carboxylic acid stands out due to its specific ability to inhibit RNA replication, making it a valuable compound in antiviral research . Its unique planar ring structure allows for effective DNA intercalation, which is a key feature in its mechanism of action .

Eigenschaften

IUPAC Name |

9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13-8-4-1-2-7-11(8)15-12-9(13)5-3-6-10(12)14(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAOFZEDHPRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393641 | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24782-64-7 | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-9-acridanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

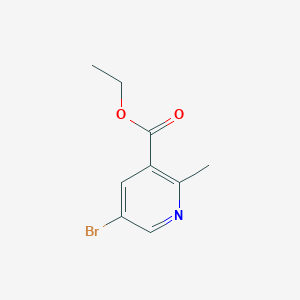

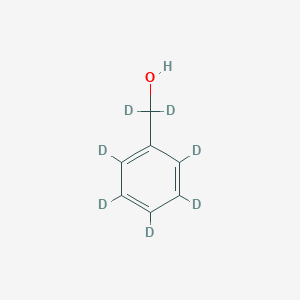

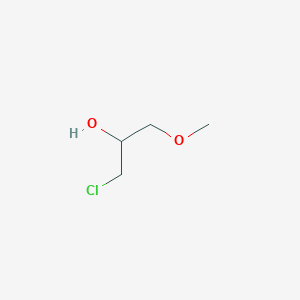

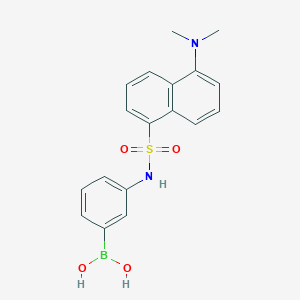

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-9-[(1-hydroxy-3-methoxypropan-2-yl)oxymethyl]-3H-purin-6-one](/img/structure/B148814.png)

![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)

![4-tert-Butylcalix[4]arene-tetraacetic acid triethyl ester](/img/structure/B148826.png)